1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H11N5/c1-12-4-2-7(11-12)6-13-5-3-10-8(13)9/h2-5H,6H2,1H3,(H2,9,10) |
InChI Key |
RLXGNJSGBDNVBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.
Formation of the imidazole ring: This involves the cyclization of a precursor containing the necessary nitrogen and carbon atoms.
Coupling of the pyrazole and imidazole rings: This step involves the reaction of the pyrazole derivative with an imidazole derivative under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum . Major products formed from these reactions include various substituted pyrazole and imidazole derivatives .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Core Structure Modifications
- 1-Methyl-1H-imidazol-2-amine (CAS 6646-51-1): This simpler analog lacks the pyrazole substituent. Its molecular weight is 97.12 g/mol (C₄H₇N₃) .
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine (CAS 1547979-06-5) :
This derivative substitutes the pyrazole with a 1,3-dimethyl group. Its molecular weight (191.23 g/mol , C₉H₁₃N₅) is nearly identical to the target compound, suggesting similar synthetic accessibility. The additional methyl group may alter electronic properties or metabolic stability.
2.3. Physicochemical Properties
- 1-((Tetrahydrofuran-3-yl)methyl)-1H-imidazol-2-amine (CAS 1178746-93-4): This analog replaces pyrazole with a tetrahydrofuran group. Predicted properties include a density of 1.35 g/cm³ and boiling point of 360.4°C .
Imidacloprid Metabolites :
The metabolite 1-[(6-chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine (imidacloprid-guanidine-olefin) shares a similar imidazole core but with a chloropyridinyl substituent. Its sorption coefficient (Kf) in soils ranges from 0.21 to 1.68 , indicating moderate mobility . The target compound’s pyrazole group may confer distinct environmental behavior due to differences in polarity.
Biological Activity
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine, also known by its CAS number 1694864-41-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.
The molecular formula of this compound is with a molecular weight of 177.21 g/mol. The compound's structure features a pyrazole ring and an imidazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N5 |
| Molecular Weight | 177.21 g/mol |
| CAS Number | 1694864-41-9 |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that certain compounds displayed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from to , showcasing their potent activity against bacterial strains .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied, with promising results. For instance, compounds similar to this compound have been tested against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The growth inhibition (GI50) values were reported as follows:
| Cell Line | GI50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These findings suggest that the compound may inhibit cell proliferation effectively and could be a candidate for further development as an anticancer agent .
Case Studies
A notable case study involved the synthesis and evaluation of methyl derivatives of pyrazole compounds for their anticancer properties. Researchers synthesized a series of pyrazole-linked compounds and tested them for cytotoxic effects against Hep-2 and P815 cancer cell lines, yielding significant IC50 values indicating strong cytotoxic potential .
Q & A
Q. What are the recommended synthetic routes and characterization methods for 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine?
The synthesis typically involves multi-step reactions, including alkylation of pyrazole derivatives with imidazole precursors under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Purification via column chromatography is critical to isolate the target compound. Characterization employs NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and mass spectrometry for molecular weight validation. For example, analogous compounds with pyrazole-imidazole scaffolds were characterized using 2D NMR to resolve overlapping signals .
Q. How can researchers assess the preliminary biological activity of this compound?
Initial screening should focus on enzyme inhibition assays (e.g., kinases or receptors relevant to pyrazole derivatives) and cell-based viability tests. Use dose-response curves to determine IC₅₀ values. Structural analogs, such as benzimidazole-pyrazole hybrids, showed activity in signaling pathways via fluorescence polarization assays . Ensure controls for solvent effects and purity (>95% by HPLC) to avoid false positives.
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable production?
Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically optimized using Design of Experiments (DoE). For instance, substituting DMF with THF improved yields in related pyrazole-amine syntheses by reducing side reactions . Continuous flow reactors (mentioned in ) enhance reproducibility for large-scale synthesis. Monitor intermediates via TLC or inline IR spectroscopy to terminate reactions at optimal conversion .
Q. How should contradictory data in biological activity studies be resolved?
Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability. Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays). If conflicting results persist, use orthogonal methods like surface plasmon resonance (SPR) to validate binding kinetics. For example, a fluorinated pyrazole derivative showed inconsistent activity in cell assays due to hydrolysis; stability studies in PBS (pH 7.4) identified degradation products .
Q. What computational strategies predict target interactions for this compound?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with biological targets. Focus on the imidazole amine group, which may act as a hydrogen bond donor. A pyrazole analog exhibited strong binding to EGFR in silico, validated by crystallographic data (PDB: 6LU7). Quantum mechanical calculations (DFT) further optimize substituent electronic profiles .
Q. How does X-ray crystallography validate the compound’s structure and intermolecular interactions?
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, a related benzimidazolium picrate showed triclinic packing (space group P1) with intermolecular hydrogen bonds stabilizing the lattice . For the target compound, grow crystals via slow evaporation in ethanol/water. Compare experimental data with computational predictions (e.g., Mercury CSD) to confirm tautomeric forms .
Q. What strategies ensure compound stability under physiological conditions?
Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Lyophilization improves shelf life if degradation occurs in aqueous buffers. For fluorinated analogs (e.g., ), stability in plasma was enhanced by substituting labile esters with amides. Use LC-MS to identify degradation pathways (e.g., oxidation at the imidazole ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
